molecular formula C20H27N3O3 B2739932 N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941873-58-1

N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2739932
CAS No.: 941873-58-1
M. Wt: 357.454
InChI Key: CBFOUEPCEAKUON-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound featuring a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom. Compounds containing piperidine structures are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The piperidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .

Properties

IUPAC Name

N-cycloheptyl-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c24-18-12-5-6-13-23(18)17-11-7-10-16(14-17)22-20(26)19(25)21-15-8-3-1-2-4-9-15/h7,10-11,14-15H,1-6,8-9,12-13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFOUEPCEAKUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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